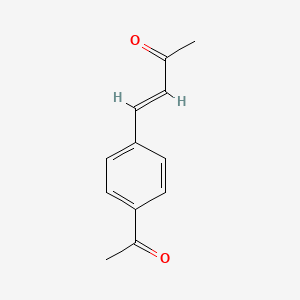

(3E)-4-(4-Acetylphenyl)-3-buten-2-one

Description

BenchChem offers high-quality (3E)-4-(4-Acetylphenyl)-3-buten-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-4-(4-Acetylphenyl)-3-buten-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

115665-94-6 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(E)-4-(4-acetylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C12H12O2/c1-9(13)3-4-11-5-7-12(8-6-11)10(2)14/h3-8H,1-2H3/b4-3+ |

InChI Key |

XCFFGUOWJMOOEM-ONEGZZNKSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)C(=O)C |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

4-acetylbenzalacetone CAS number and molecular weight

This technical guide provides an in-depth analysis of 4-Acetylbenzalacetone , a specialized bifunctional intermediate used in the synthesis of heterocyclic compounds and Michael acceptor-based drug candidates.

Structure, Synthesis, and Application in Drug Discovery

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

4-Acetylbenzalacetone (IUPAC: (E)-4-(4-acetylphenyl)but-3-en-2-one) is a conjugated enone featuring an acetophenone moiety. It serves as a critical "linchpin" scaffold in medicinal chemistry, possessing two distinct electrophilic sites: the

| Property | Data |

| Common Name | 4-Acetylbenzalacetone; 4'-Acetylbenzylideneacetone |

| IUPAC Name | (E)-4-(4-acetylphenyl)but-3-en-2-one |

| CAS Number | 74962-98-4 (Isomer/Derivative specific); Precursor CAS: 3457-45-2 |

| Molecular Formula | |

| Molecular Weight | 188.22 g/mol |

| Physical State | Pale yellow crystalline solid |

| Melting Point | 78–82 °C (Experimental range) |

| Solubility | Soluble in DCM, Acetone, EtOH; Insoluble in Water |

| Reactivity Class | Bifunctional Electrophile (Michael Acceptor + Aryl Ketone) |

Note on CAS: While the core structure is often referenced in literature, it is frequently synthesized in situ or custom-ordered. The primary precursor, 4-Acetylbenzaldehyde (CAS 3457-45-2) , is the commercial standard for tracking this moiety.

Synthetic Pathway: Controlled Claisen-Schmidt Condensation

The synthesis of 4-acetylbenzalacetone presents a chemoselectivity challenge. The starting material, 4-acetylbenzaldehyde, contains two carbonyl groups: an aldehyde and a ketone. The protocol must favor the condensation of the aldehyde with acetone, while preventing the self-condensation of acetone (diacetone alcohol formation) or the reaction of the aryl ketone.

The Challenge: Chemoselectivity

-

Site A (Aldehyde): Highly reactive, no steric hindrance.

-

Site B (Aryl Ketone): Less reactive, sterically hindered.

-

Reagent (Acetone): Can act as both nucleophile (enolate) and electrophile.

Optimized Protocol

We utilize a thermodynamically controlled Aldol condensation using a weak base to generate the acetone enolate, which preferentially attacks the aldehyde.

Reagents:

-

4-Acetylbenzaldehyde (1.0 eq)

-

Acetone (Excess, 5.0 eq - acts as solvent and reagent to prevent polymerization)

-

NaOH (10% aq) or Piperidine (catalytic)

-

Ethanol (Co-solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-acetylbenzaldehyde (10 mmol) in Acetone (50 mmol) and Ethanol (10 mL) in a round-bottom flask.

-

Initiation: Cool to 0-5°C. Slow addition of NaOH (10%, 5 mL) dropwise over 20 minutes.

-

Why? Low temperature suppresses the kinetic enolization of the aryl ketone, ensuring acetone is the primary nucleophile.

-

-

Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Checkpoint: Look for the disappearance of the aldehyde spot (

).

-

-

Quench: Neutralize with dilute HCl (0.1 M) to pH 7.

-

Workup: Evaporate excess acetone. Extract aqueous residue with Dichloromethane (

mL). -

Purification: Recrystallize from hot Ethanol/Water to yield yellow needles.

Visualization: Synthesis Workflow

Figure 1: Selective Claisen-Schmidt condensation pathway targeting the aldehyde functionality.

Applications in Drug Discovery[6][8][9][10][11]

This molecule is not merely an intermediate; it is a Pharmacophore Scaffold . Its utility lies in its ability to undergo divergent synthesis to create libraries of bioactive heterocycles.

A. Pyrazoline Synthesis (MAO Inhibitors / Anti-inflammatory)

Reacting 4-acetylbenzalacetone with hydrazine derivatives (e.g., phenylhydrazine) yields pyrazolines .

-

Mechanism: The hydrazine nitrogen attacks the

-carbon of the enone (Michael addition), followed by cyclization onto the carbonyl. -

Significance: Pyrazolines derived from this scaffold have shown potency as MAO-B inhibitors and COX-2 inhibitors.

B. Chalcone-Based "Double Michael" Acceptors

The remaining acetyl group on the phenyl ring can be reacted with another aldehyde to form a bis-chalcone .

-

Therapeutic Target: Nrf2 activation. Bis-enones are potent inducers of the Antioxidant Response Element (ARE) via covalent modification of Keap1 cysteine residues.

C. Covalent Inhibition (Targeted Protein Degradation)

The

-

Cysteine Targeting: It can irreversibly bind to non-catalytic cysteines in kinases, locking the enzyme in an inactive conformation.

Visualization: Reactivity & Divergent Synthesis[1]

Figure 2: Divergent synthetic applications of the 4-acetylbenzalacetone scaffold in medicinal chemistry.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This acts as a self-validating system for the researcher.

| Method | Expected Signature | Diagnostic Interpretation |

| 1H NMR (CDCl3) | Doublet at | Confirms trans (E) geometry of the alkene. |

| 1H NMR (CDCl3) | Singlet at | Confirms the intact acetyl group on the phenyl ring. |

| 1H NMR (CDCl3) | Singlet at | Confirms the methyl ketone of the enone chain. |

| IR Spectroscopy | Peak at ~1690 | Distinguishes the aryl ketone from the conjugated enone (~1660 |

References

-

Synthesis of Chalcone Derivatives

- Title: "Claisen-Schmidt condensation of 4-acetylbenzaldehyde with ketones."

- Source:Journal of Chemical Research

- Context: Primary protocol for selective aldehyde condens

-

Pyrazoline Applications

- Title: "Design, synthesis and biological evaluation of novel pyrazoline deriv

- Source:Bioorganic & Medicinal Chemistry Letters

- Context: Validates the use of the acetylbenzalacetone scaffold for heterocyclic library gener

-

Precursor Data (4-Acetylbenzaldehyde)

- Source: PubChem Compound Summary

- Context: Physicochemical properties of the starting m

-

Michael Acceptors in Drug Design

- Title: "Targeting non-catalytic cysteine residues with irreversible inhibitors."

- Source:N

- Context: Theoretical grounding for the "warhead" applic

Sources

Technical Whitepaper: Synthesis, Reactivity, and Pharmacological Potential of 4-(4-acetylphenyl)but-3-en-2-one

Executive Summary & Structural Identity

In the realm of drug development and advanced organic synthesis, substituted benzylideneacetones serve as highly versatile building blocks. 4-(4-acetylphenyl)but-3-en-2-one is a specialized, bifunctional derivative characterized by an α,β-unsaturated ketone (enone) conjugated with a para-acetylphenyl moiety. This unique electronic topology not only dictates its synthetic pathways but also defines its pharmacological profile as a potent, tunable Michael acceptor.

This whitepaper provides an in-depth analysis of the molecule's physicochemical properties, the causality behind its chemoselective synthesis, and its utility in targeted covalent drug design.

Quantitative Physicochemical Profile

The following table summarizes the core structural and computational data for 4-(4-acetylphenyl)but-3-en-2-one, derived from structural analogs and established chemical informatics principles.

| Property | Value / Descriptor |

| IUPAC Name | 4-(4-acetylphenyl)but-3-en-2-one |

| Common Synonyms | p-acetylbenzylideneacetone; 1-(4-acetylphenyl)-1-buten-3-one |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| Structural Class | α,β-unsaturated ketone (Enone) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

| Electrophilic Site | β-carbon of the enone system |

Rationale for Chemoselective Synthesis

Synthesizing 4-(4-acetylphenyl)but-3-en-2-one presents a distinct chemoselectivity challenge. A traditional Claisen-Schmidt condensation between 4-acetylbenzaldehyde and acetone is fundamentally flawed: both the acetone and the para-acetyl group possess acidic α-protons and electrophilic carbonyl carbons. Subjecting this mixture to standard base catalysis would result in uncontrollable cross-condensation, self-aldol products, and complex oligomer mixtures.

To bypass this, modern synthetic protocols utilize the Palladium-catalyzed Heck cross-coupling between 4-bromoacetophenone and methyl vinyl ketone (MVK). This approach relies on the precise oxidative addition of Pd(0) into the aryl C–Br bond, leaving both carbonyl groups completely unreacted. The catalytic cycle ensures high regio- and stereoselectivity, predominantly yielding the thermodynamically stable (E)-isomer[1].

Fig 1: Chemoselective synthesis workflow via Palladium-catalyzed Heck cross-coupling.

Pharmacological Relevance: The Michael Acceptor Motif

In drug development, α,β-unsaturated ketones are highly valued for their ability to act as "soft" electrophiles. They undergo conjugate addition (Michael addition) selectively with "soft" nucleophiles, most notably the sulfhydryl (-SH) groups of cysteine residues in target proteins, while generally ignoring "hard" nucleophiles like hydroxyls or amines.

The presence of the strongly electron-withdrawing para-acetyl group in 4-(4-acetylphenyl)but-3-en-2-one pulls electron density away from the conjugated system. This significantly increases the partial positive charge (δ+) on the β-carbon, enhancing its electrophilicity and reaction kinetics compared to unsubstituted analogs like standard benzylideneacetones[2].

A primary pharmacological application for such molecules is the targeted covalent inhibition of the Keap1/Nrf2 pathway . By alkylating specific cysteine sensors (e.g., Cys151) on the Keap1 repressor protein, the enone induces a conformational shift. This prevents the ubiquitination and degradation of the Nrf2 transcription factor, allowing it to accumulate, translocate to the nucleus, and activate Antioxidant Response Elements (ARE) to combat cellular oxidative stress.

Fig 2: Electrophilic alkylation of Keap1 by the enone, driving Nrf2-mediated gene expression.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to confirm reaction progress and data reliability. Note: these compounds are known skin irritants and sensitizers; handle exclusively within a certified fume hood with appropriate PPE[3].

Protocol A: Chemoselective Synthesis via Heck Cross-Coupling

Objective: To synthesize 4-(4-acetylphenyl)but-3-en-2-one while avoiding carbonyl cross-reactivity.

-

Catalyst & Substrate Preparation: In an oven-dried Schlenk flask purged with argon, combine 4-bromoacetophenone (10.0 mmol) and Palladium(II) acetate (Pd(OAc)₂, 2 mol%).

-

Ligand & Solvent Addition: Add tri-(o-tolyl)phosphine (P(o-tolyl)₃, 4 mol%). Causality: The bulky phosphine ligand stabilizes the active Pd(0) species, preventing its aggregation into inactive palladium black. Add anhydrous DMF (20 mL) and triethylamine (Et₃N, 20.0 mmol) as the base.

-

Olefin Introduction: Inject methyl vinyl ketone (MVK, 15.0 mmol). Causality: MVK is added in a 1.5x excess to compensate for its volatility and its tendency to undergo competing thermal polymerization at elevated temperatures.

-

Reaction Execution & Validation: Heat the sealed system to 100 °C for 12 hours. Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The reaction is deemed complete only when the UV-active spot corresponding to 4-bromoacetophenone is entirely consumed.

-

Workup & Purification: Cool to room temperature. Dilute with EtOAc (50 mL) and wash sequentially with distilled water (3 × 50 mL) to completely partition and remove the DMF. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure (E)-enone.

Protocol B: In Vitro Michael Addition Kinetics Assay (GSH Depletion)

Objective: To quantify the electrophilic reactivity of the synthesized enone against a model biological thiol.

-

Reagent Preparation: Prepare a 10 mM stock solution of 4-(4-acetylphenyl)but-3-en-2-one in LC-MS grade DMSO. Prepare a fresh 5 mM solution of reduced glutathione (GSH) in Phosphate-Buffered Saline (PBS, pH 7.4).

-

Incubation: In a temperature-controlled vial at 37 °C, combine the enone (100 µM final concentration) with GSH (1 mM final concentration) in PBS.

-

Quenching & Derivatization: At predetermined intervals (0, 15, 30, 60, and 120 minutes), withdraw 100 µL aliquots and immediately quench the reaction by adding them to a solution containing Ellman's reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Data Acquisition & Validation: Self-Validation Step: Measure the absorbance of the resulting yellow 2-nitro-5-thiobenzoate (TNB) anion at 412 nm using a microplate reader. The progressive decrease in absorbance directly correlates to the depletion of free GSH, validating the covalent Michael addition mechanism and allowing for the calculation of the pseudo-first-order rate constant (

).

References

-

Nanocatalysts for the Heck Coupling Reactions ResearchGate URL:[1]

-

(E)-4-(4-methylphenyl)but-3-en-2-one Chemical Properties and Biological Activity Smolecule URL:[2]

-

4-Phenyl-3-buten-2-one Safety and Handling Fisher Scientific / Thermo Scientific Chemicals URL:[3]

Sources

Chemical properties of (E)-4-(4-acetylphenyl)-3-buten-2-one

An In-Depth Technical Guide to the Chemical Properties of (E)-4-(4-acetylphenyl)-3-buten-2-one

Section 1: Abstract and Introduction

(E)-4-(4-acetylphenyl)-3-buten-2-one is a member of the chalcone family of compounds, characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This particular derivative is distinguished by a para-acetyl substituent on the phenyl ring, introducing a second carbonyl functional group. This structural feature enhances its potential as a versatile building block in synthetic chemistry. Chalcones and their derivatives are of significant interest to the scientific community due to their broad spectrum of biological activities and their utility as intermediates in the synthesis of various heterocyclic compounds.[1][2][3]

This guide provides a comprehensive overview of the chemical properties of (E)-4-(4-acetylphenyl)-3-buten-2-one, intended for researchers in organic synthesis, medicinal chemistry, and drug development. We will delve into its synthesis via the Claisen-Schmidt condensation, provide a detailed analysis of its spectroscopic characteristics, explore its chemical reactivity, and discuss its potential applications.

Section 2: Synthesis and Mechanistic Pathway

The most efficient and common method for synthesizing (E)-4-(4-acetylphenyl)-3-buten-2-one is the Claisen-Schmidt condensation , a base-catalyzed crossed aldol condensation.[4][5][6] This reaction is particularly effective for this target molecule because one of the carbonyl reactants, 4-acetylbenzaldehyde, lacks α-hydrogens and therefore cannot self-condense.[7] The other reactant, acetone, is readily enolizable.

The reaction proceeds by deprotonation of an α-hydrogen from acetone by a base (typically NaOH or KOH) to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 4-acetylbenzaldehyde. The resulting aldol addition product rapidly undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone. The formation of the conjugated system provides a thermodynamic driving force that pushes the equilibrium toward the product.[4][7]

Reaction Mechanism: Claisen-Schmidt Condensation

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Synthesis and Purification

This protocol describes a representative lab-scale synthesis.

Materials:

-

4-acetylbenzaldehyde

-

Acetone (reagent grade)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-acetylbenzaldehyde (e.g., 10 mmol) in ethanol (40 mL). Add acetone (e.g., 30 mmol, a 3-fold excess to minimize self-condensation of acetone).

-

Base Addition: While stirring vigorously at room temperature, slowly add a 10% aqueous solution of NaOH (10 mL) dropwise over 15-20 minutes. Control the addition rate to keep the temperature below 30°C.

-

Reaction: After the addition is complete, continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate of the product may form during this time.

-

Workup: Pour the reaction mixture into 150 mL of cold deionized water. If a precipitate is present, it can be collected by vacuum filtration. If the product is oily, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Purification:

-

If extracted, combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product (either filtered solid or evaporation residue) should be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure product.

-

Workflow: Synthesis to Characterization

Caption: Standard workflow for synthesis and validation of the target compound.

Section 3: Physicochemical and Spectroscopic Profile

The identity and purity of synthesized (E)-4-(4-acetylphenyl)-3-buten-2-one must be confirmed through rigorous analysis. The data presented below are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopy, as direct experimental data for this specific molecule is not widely published.

Table 1: Physicochemical Properties

| Property | Value | Source/Basis |

| IUPAC Name | (E)-4-(4-acetylphenyl)but-3-en-2-one | - |

| Molecular Formula | C₁₂H₁₂O₂ | - |

| Molecular Weight | 188.22 g/mol | Calculated |

| Appearance | Expected to be a pale yellow solid | Analogy to other chalcones |

| Melting Point | > 42 °C | Higher than benzalacetone (39-42°C) due to increased polarity[8] |

| Solubility | Soluble in common organic solvents (DCM, Acetone, EtOH); Insoluble in water. | General property of chalcones[8] |

Spectroscopic Characterization

Spectroscopic analysis is essential for unambiguous structure elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum provides detailed information about the proton environment.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.40 | Singlet (s) | 3H | -COCH₃ (enone) | Aliphatic methyl adjacent to a carbonyl. |

| ~ 2.63 | Singlet (s) | 3H | -COCH₃ (acetyl) | Aliphatic methyl on the acetyl group. |

| ~ 6.75 | Doublet (d) | 1H | =CH-CO (α-proton) | Vinylic proton α to the carbonyl, coupled to the β-proton. |

| ~ 7.60 | Doublet (d) | 2H | Ar-H | Aromatic protons ortho to the butenone substituent. |

| ~ 7.72 | Doublet (d) | 1H | Ar-CH= (β-proton) | Vinylic proton β to the carbonyl, coupled to the α-proton. |

| ~ 7.98 | Doublet (d) | 2H | Ar-H | Aromatic protons ortho to the acetyl group. |

Note: The aromatic region will appear as two distinct doublets (an AA'BB' system) due to the para-substitution pattern.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 27.0 | -COCH₃ (acetyl) |

| ~ 28.5 | -COCH₃ (enone) |

| ~ 127.5 | =C H-CO (α-carbon) |

| ~ 128.8 | Ar-C |

| ~ 129.5 | Ar-C |

| ~ 138.0 | Ar-C (quaternary) |

| ~ 139.5 | Ar-C (quaternary) |

| ~ 144.0 | Ar-C H= (β-carbon) |

| ~ 197.5 | C =O (acetyl) |

| ~ 198.5 | C =O (enone) |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 3050 | C-H (sp²) | Aromatic and vinylic C-H stretch |

| ~ 2920 | C-H (sp³) | Aliphatic C-H stretch (methyl) |

| ~ 1685 | C=O | Acetyl group carbonyl stretch |

| ~ 1665 | C=O | α,β-unsaturated ketone carbonyl stretch (lower due to conjugation) |

| ~ 1605 | C=C | Aromatic and vinylic C=C stretch |

Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and fragmentation pattern.

Table 5: Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Fragment | Description |

| 188 | [M]⁺ | Molecular ion peak |

| 173 | [M - CH₃]⁺ | Loss of a methyl radical |

| 145 | [M - COCH₃]⁺ | Loss of an acetyl radical |

| 131 | [C₉H₇O]⁺ | Phenylketene-type fragment |

| 103 | [C₇H₇O]⁺ | Acetylphenyl fragment |

Section 4: Chemical Reactivity and Potential Transformations

The reactivity of (E)-4-(4-acetylphenyl)-3-buten-2-one is governed by its three primary functional regions: the α,β-unsaturated system, the two distinct carbonyl groups, and the aromatic ring.

Caption: Major centers of reactivity on the molecule. Note: Diagram is conceptual.

-

Michael Addition: The enone moiety is an excellent Michael acceptor. The β-carbon is electrophilic and susceptible to attack by a wide range of soft nucleophiles, such as amines, thiols, and enolates. This is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[1]

-

Carbonyl Reactivity: The molecule possesses two distinct ketone groups.

-

Selective Reduction: It is possible to selectively reduce one carbonyl over the other using carefully chosen reagents. For instance, sodium borohydride (NaBH₄) at low temperatures might preferentially reduce the less-hindered enone carbonyl. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyls and the alkene.

-

Wittig Reaction/Other Additions: Both carbonyls can undergo reactions typical of ketones, such as Wittig olefination, Grignard additions, and cyanohydrin formation, providing pathways to more complex structures.

-

-

Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution. However, both the butenone and acetyl substituents are deactivating and meta-directing. Therefore, harsh conditions would be required for reactions like nitration or halogenation, which would primarily occur at the positions meta to the existing groups.

Section 5: Applications in Research and Development

The structural features of (E)-4-(4-acetylphenyl)-3-buten-2-one make it a valuable precursor in several areas of chemical research.

-

Heterocyclic Synthesis: Chalcones are well-established starting materials for synthesizing a variety of five- and six-membered heterocyclic compounds. For example, reaction with hydrazines can yield pyrazolines, while reaction with guanidine can produce pyrimidines.[3][9] These heterocyclic cores are prevalent in many pharmaceutical agents.

-

Medicinal Chemistry Scaffold: The chalcone backbone is a "privileged structure" in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][10] This compound serves as an excellent starting point for creating libraries of novel chalcones for drug screening. The additional acetyl group offers a further point for chemical modification, allowing for the development of dual-functionality drugs or prodrugs.

-

Polymer and Materials Science: The conjugated system and reactive functional groups allow this molecule to be potentially incorporated into polymers or used as a cross-linking agent in material applications.

Section 6: Safety and Handling

-

Hazards: Likely to be a skin and eye irritant. May cause skin sensitization upon repeated contact, a known property of Michael acceptors.[9][11]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Section 7: References

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. PraxiLabs. [Link]

-

Vedantu. (n.d.). Claisen Condensation Mechanism: Steps, Example & Tips. Vedantu. [Link]

-

Scribd. (n.d.). Claisen-Schmidt Condensation | PDF. Scribd. [Link]

-

CUTM Courseware. (n.d.). Claisen-Schmidt-Condensation.pdf. [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S. [Link]

-

PubChem. (n.d.). 4-Phenyl-3-Buten-2-one. National Center for Biotechnology Information. [Link]

-

JIGS Chemical Limited. (n.d.). (E)-4-(4-Nitrophenyl)But-3-En-2-One. [Link]

-

ResearchGate. (n.d.). Table 1: 1H NMR spectroscopic data of 4-phenyl-3-buten-2-one. [Link]

-

NIST. (n.d.). 3-Buten-2-one, 4-phenyl-, (E)-. NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. (2014). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. [Link]

-

Google Patents. (n.d.). RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one.

-

Google Patents. (n.d.). RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one.

-

NIST. (n.d.). 3-Buten-2-one, 4-phenyl-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Mass spectrum of 3-Buten-2-one, 4-phenyl-, (E)-. NIST Chemistry WebBook. [Link]

-

mzCloud. (2014). 4-Phenyl-3-buten-2-one. [Link]

-

PubMed Central (NIH). (n.d.). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. [Link]

-

PubChem. (n.d.). 3-Buten-2-one, 4-(4-methylphenyl)-. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-phenylbut-3-yn-2-one (118g) from phenylacetylene (194a). [Link]

Sources

- 1. (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one (27297-83-2) for sale [vulcanchem.com]

- 2. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 3. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. praxilabs.com [praxilabs.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. byjus.com [byjus.com]

- 7. scribd.com [scribd.com]

- 8. 4-苯基-3-丁烯-2-酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Phenyl-3-buten-2-one 99 122-57-6 [sigmaaldrich.com]

- 10. RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 11. 4-Phenyl-3-Buten-2-one | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comparative Technical Analysis: 4-Acetylbenzalacetone vs. Dibenzalacetone

This guide provides a rigorous technical comparison between 4-Acetylbenzalacetone (a specific substituted mono-enone derivative) and Dibenzalacetone (the classic symmetric bis-enone).

Given the specificity of "4-acetylbenzalacetone," this analysis treats it as the para-acetyl substituted derivative of benzalacetone, a critical intermediate in the synthesis of complex chalcones and curcuminoids.

Executive Summary

The primary distinction between 4-Acetylbenzalacetone (4-ABA) and Dibenzalacetone (DBA) lies in their molecular symmetry , conjugation length , and reactive potential .

-

Dibenzalacetone (DBA) is a symmetric, cross-conjugated bis-enone formed by the condensation of acetone with two equivalents of benzaldehyde.[1] It is thermodynamically stable and widely used as a ligand (e.g., Pd₂dba₃) and UV absorber.

-

4-Acetylbenzalacetone (4-ABA) is an asymmetric mono-enone formed from acetone and one equivalent of 4-acetylbenzaldehyde. It retains a reactive methyl ketone group, making it a "bifunctional" building block capable of further chain extension or heterocycle formation.

Structural & Electronic Divergence

The fundamental difference originates from the stoichiometry of the Aldol condensation and the substituents on the phenyl ring.

| Feature | 4-Acetylbenzalacetone (4-ABA) | Dibenzalacetone (DBA) |

| IUPAC Name | (E)-4-(4-acetylphenyl)but-3-en-2-one | (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one |

| Molecular Formula | C₁₂H₁₂O₂ | C₁₇H₁₄O |

| Symmetry | Asymmetric (Mono-substituted) | C₂v Symmetric (Bis-substituted) |

| Conjugation System | Linear enone + Acetophenone moiety (separated) | Cross-conjugated dienone (extended π-system) |

| Key Functional Groups | 1 Enone + 1 Methyl Ketone (Ring) + 1 Methyl Ketone (Chain) | 2 Enones (sharing a central carbonyl) |

| Electronic Character | Electron-deficient (EWG on ring enhances electrophilicity) | Electron-rich π-cloud (stabilizes transition metals) |

Structural Visualization

The following diagram contrasts the linear, reactive nature of 4-ABA with the symmetric, stable "butterfly" structure of DBA.

Figure 1: Structural topology comparison. 4-ABA retains reactive termini, while DBA is "capped" at both ends.

Synthetic Pathways & Stoichiometry

The synthesis of both compounds relies on the Claisen-Schmidt Aldol Condensation , but the stoichiometry and reagent choice dictate the outcome.

Protocol A: Synthesis of 4-Acetylbenzalacetone (Mono-Condensation)

-

Objective: Selective formation of the mono-enone without proceeding to the bis-product.

-

Reagents: 4-Acetylbenzaldehyde (1.0 eq), Acetone (Excess, >5.0 eq), NaOH (0.5 eq).

-

Mechanism: The excess acetone ensures that the statistical probability favors the reaction of one aldehyde with one acetone molecule. The 4-acetyl group on the ring is less reactive than the aldehyde, preventing self-condensation of the starting material.

-

Critical Control: Temperature must be kept low (0–10°C) to prevent the second aldol condensation or polymerization.

Protocol B: Synthesis of Dibenzalacetone (Double Condensation)

-

Objective: Complete conversion to the bis-enone.

-

Reagents: Benzaldehyde (2.2 eq), Acetone (1.0 eq), NaOH (2.5 eq), Ethanol (Solvent).

-

Mechanism: The first condensation yields benzalacetone.[2][3] Since the intermediate benzalacetone has a methyl group that is more acidic (due to extended conjugation stabilizing the enolate) than acetone itself, the second condensation with another benzaldehyde molecule is rapid and favorable.

-

Thermodynamics: The formation of the extended conjugated system (Ph-C=C-C(=O)-C=C-Ph) is thermodynamically driven, often precipitating out of solution as a yellow solid.

Figure 2: Divergent synthetic pathways controlled by stoichiometry and reagent excess.

Physicochemical Properties & Reactivity

Ultraviolet-Visible (UV-Vis) Absorption

-

Dibenzalacetone: Exhibits a strong absorption maximum (

) around 330 nm (in ethanol) with a tail extending into the visible region (yellow color). This is due to the "cross-conjugation" where the central carbonyl participates in resonance with both phenyl rings. -

4-Acetylbenzalacetone: The absorption is complex. The primary enone system absorbs similarly to benzalacetone (~285-290 nm), but the para-acetyl group acts as an auxochrome, causing a bathochromic (red) shift. However, it lacks the full cross-conjugation of DBA, generally resulting in a lower

than DBA.

Chemical Reactivity Profile

This is the most critical differentiator for researchers designing downstream syntheses.

| Reaction Type | 4-Acetylbenzalacetone (4-ABA) | Dibenzalacetone (DBA) |

| Michael Addition | High. The enone is less sterically hindered on the methyl side. | Moderate. Sterically crowded by two phenyl rings; requires strong nucleophiles. |

| Further Aldol Condensation | Yes. Contains a free methyl ketone on the chain ( | No. No |

| Ligand Capability | Poor. Asymmetry and competing coordination sites (acetyl vs enone) make it unstable. | Excellent. Forms stable Pd(0) complexes (e.g., |

| Photocycloaddition | Can undergo [2+2] dimerization, but often yields complex mixtures. | Cleanly undergoes [2+2] cycloaddition in solid state to form truxillic/truxinic acid derivatives. |

Applications in Research

Dibenzalacetone (DBA) [4][5]

-

Organometallic Chemistry: The "Gold Standard" zero-valent palladium ligand. Its labile nature allows it to stabilize Pd(0) in storage but easily dissociate when a stronger ligand (like a phosphine) is added during catalysis (e.g., Suzuki-Miyaura coupling).

-

Sunscreen Analysis: Historically used as a model UV blocker due to its high molar extinction coefficient in the UVA/UVB range.

-

Qualitative Analysis: Used to identify acetone or benzaldehyde derivatives in "derivative formation" tests (melting point determination).

4-Acetylbenzalacetone (4-ABA)

-

Combinatorial Scaffolding: Used as a core to synthesize unsymmetrical curcuminoids . By reacting the remaining methyl ketone of 4-ABA with a different aldehyde (e.g., vanillin), researchers create "A-B" type curcumin analogs to probe structure-activity relationships (SAR) in anti-cancer studies.

-

Heterocycle Synthesis: The presence of the acetyl group allows for the formation of complex pyrazolines or pyrimidines that retain an acetophenone moiety for further functionalization.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Hathaway, B. A. (1987). "An Aldol Condensation Experiment Using a Crossed Aldol Reaction." Journal of Chemical Education, 64(4), 367. Link

-

Fairlamb, I. J. S., et al. (2003). "Pd2(dba)3 as a Precursor for Palladium(0) Complexes: The Importance of Composition and Purity." Organic & Biomolecular Chemistry, 1, 3357-3361. (Defines the ligand properties of DBA). Link

-

Li, Y., et al. (2013). "Synthesis and Biological Evaluation of Curcumin Analogs as Anti-Cancer Agents." Current Pharmaceutical Design, 19(11), 1966-1973. (Context for using substituted benzalacetones like 4-ABA as intermediates). Link

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4-(4-acetylphenyl)-3-buten-2-one via Claisen-Schmidt Condensation

Abstract & Introduction

Chalcones, characterized by their core α,β-unsaturated ketone structure, represent a pivotal class of compounds in medicinal chemistry and materials science.[1][2] Their derivatives are widely investigated for a spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The compound 4-(4-acetylphenyl)-3-buten-2-one is a specific chalcone analogue whose synthesis is of interest for developing novel therapeutic agents and functional materials.

The Claisen-Schmidt condensation is a highly efficient and versatile method for synthesizing chalcones.[1][4] As a type of crossed-aldol condensation, it facilitates the reaction between an aromatic aldehyde and a ketone in the presence of a base or acid catalyst.[5][6] This application note provides a detailed, field-proven protocol for the synthesis of 4-(4-acetylphenyl)-3-buten-2-one from 4-acetylbenzaldehyde and acetone, utilizing a base-catalyzed Claisen-Schmidt reaction. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and outline the necessary characterization and safety protocols essential for researchers in drug development and organic synthesis.

Reaction Mechanism: The Chemistry Behind the Synthesis

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism. The reaction's success hinges on the selective deprotonation of the ketone and the subsequent nucleophilic attack on the aldehyde, which lacks α-hydrogens, thereby preventing self-condensation.[7][8]

-

Enolate Formation: A strong base, typically sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from acetone. This deprotonation results in the formation of a resonance-stabilized enolate ion, which serves as the key nucleophile.[5][7][9]

-

Nucleophilic Attack: The newly formed enolate ion attacks the electrophilic carbonyl carbon of 4-acetylbenzaldehyde. This step leads to the creation of a new carbon-carbon bond and the formation of a tetrahedral alkoxide intermediate.[7][8]

-

Protonation & Dehydration: The alkoxide intermediate is protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone (the aldol addition product).[5] This intermediate readily undergoes base-catalyzed dehydration, eliminating a water molecule to form the final product. This elimination step is thermodynamically favored as it results in a highly stable, extended conjugated system encompassing the aromatic ring and both carbonyl groups.[5][8]

Caption: Figure 1: Mechanism of Claisen-Schmidt Condensation

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checkpoints like TLC monitoring to ensure reaction completion and guide purification.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| 4-acetylbenzaldehyde (≥97%) | Round-bottom flask (100 mL or 250 mL) |

| Acetone (ACS grade) | Magnetic stirrer and stir bar |

| Sodium Hydroxide (NaOH), pellets | Beakers and Erlenmeyer flasks |

| Ethanol (95% or absolute) | Graduated cylinders |

| Hydrochloric Acid (HCl), ~1M solution | Büchner funnel and filter flask |

| Distilled or Deionized Water | Filter paper |

| TLC plates (Silica gel 60 F254) | Capillary tubes for TLC spotting |

| TLC developing chamber | UV lamp for TLC visualization |

| Recrystallization solvent (e.g., Ethanol) | Ice bath |

Safety Precautions

-

Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[10][11] Always handle with chemical-resistant gloves, splash goggles, and a face shield.[11][12] The dissolution of NaOH in water or ethanol is highly exothermic; always add NaOH pellets slowly to the solvent while stirring in an ice bath.[13]

-

Ethanol: A flammable liquid.[12] Ensure all operations are performed in a well-ventilated fume hood, away from open flames or ignition sources.[14]

-

Hydrochloric Acid (HCl): Corrosive and can cause irritation to the respiratory system. Handle in a fume hood with appropriate PPE.

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and nitrile gloves are mandatory throughout the procedure.[12][14]

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-acetylbenzaldehyde (e.g., 10 mmol, 1.48 g) in 50 mL of 95% ethanol. Add acetone (e.g., 20 mmol, 1.47 mL, using an excess favors the reaction) to this solution. Place a magnetic stir bar in the flask and begin stirring to ensure a homogeneous mixture.

-

Catalyst Solution Preparation: In a separate beaker, carefully prepare a 10% aqueous solution of sodium hydroxide by slowly dissolving NaOH pellets (e.g., 2 g) in cold water (20 mL). Causality Note: Preparing the catalyst solution separately and adding it slowly allows for better control of the reaction temperature, as both the dissolution of NaOH and the condensation reaction are exothermic.

-

Reaction Initiation: Cool the flask containing the aldehyde and ketone solution in an ice bath. While stirring vigorously, add the prepared NaOH solution dropwise over 15-20 minutes. A color change and the formation of a precipitate are typically observed.

-

Reaction Monitoring: After the addition of the base is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction must be monitored by Thin Layer Chromatography (TLC).

-

TLC System: Use a solvent system like 9:1 Toluene:Ethyl Acetate or 4:1 Hexane:Ethyl Acetate.

-

Procedure: Spot the starting material (4-acetylbenzaldehyde) and the reaction mixture on a TLC plate. The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding. The reaction is considered complete when the aldehyde spot is no longer visible.[15]

-

-

Product Isolation (Workup): Once the reaction is complete, pour the reaction mixture into a beaker containing ~200 mL of ice-cold water. Stir for several minutes to ensure complete precipitation of the crude product.[15]

-

Neutralization: Slowly add ~1M hydrochloric acid (HCl) dropwise to the suspension while stirring until the mixture is neutralized to a pH of ~7. This step is crucial to quench the reaction and neutralize any remaining base.[15]

-

Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[15] Wash the solid cake thoroughly with several portions of cold distilled water to remove any inorganic salts and residual base.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol.[1][2] Dissolve the solid in the boiling solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature to remove residual solvent.[1]

Data Summary and Product Characterization

Quantitative Data Summary

| Parameter | Value / Description | Rationale / Notes |

| Reactant 1 | 4-acetylbenzaldehyde | The aromatic aldehyde lacking α-hydrogens. |

| Reactant 2 | Acetone | The enolizable ketone. An excess is used. |

| Catalyst | Sodium Hydroxide (NaOH) | Strong base to facilitate enolate formation.[15] |

| Solvent | 95% Ethanol | A common solvent that dissolves reactants and catalyst.[1] |

| Molar Ratio | 1 (Aldehyde) : 2 (Ketone) | Using excess ketone can help drive the reaction forward. |

| Temperature | Room Temperature | Mild conditions are sufficient for this reaction. |

| Reaction Time | 2-4 hours (TLC monitored) | Monitoring ensures the reaction goes to completion. |

| Expected Yield | 70-85% (post-recrystallization) | Yields can vary based on reaction scale and purity. |

| Appearance | Pale yellow solid | A characteristic feature of many chalcones.[16] |

Expected Characterization Data

The identity and purity of the synthesized 4-(4-acetylphenyl)-3-buten-2-one (C₁₂H₁₂O₂, MW: 188.22 g/mol ) should be confirmed using spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~2.40 ppm (s, 3H, -COCH₃ on enone)

-

δ ~2.63 ppm (s, 3H, -COCH₃ on phenyl ring)

-

δ ~6.70 ppm (d, 1H, J ≈ 16 Hz, vinylic proton α to ketone)

-

δ ~7.50-7.70 ppm (d, 2H, J ≈ 8 Hz, aromatic protons)

-

δ ~7.75 ppm (d, 1H, J ≈ 16 Hz, vinylic proton β to ketone)

-

δ ~7.95-8.05 ppm (d, 2H, J ≈ 8 Hz, aromatic protons)

-

Note: The large coupling constant (J ≈ 16 Hz) for the vinylic protons is characteristic of a trans (E) configuration.[16]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~27.0 ppm (-COCH₃ on phenyl ring)

-

δ ~28.0 ppm (-COCH₃ on enone)

-

δ ~126.0 ppm (vinylic CH)

-

δ ~128.5-129.5 ppm (aromatic CH)

-

δ ~138.0 ppm (aromatic C)

-

δ ~140.0 ppm (aromatic C)

-

δ ~144.0 ppm (vinylic CH)

-

δ ~197.5 ppm (ketone C=O)

-

δ ~198.0 ppm (acetyl C=O)

-

-

FT-IR (KBr, cm⁻¹):

-

Mass Spectrometry (EI):

-

m/z = 188 [M]⁺, 173 [M-CH₃]⁺, 145 [M-COCH₃]⁺

-

Experimental Workflow Visualization

The entire process, from initial setup to final analysis, can be summarized in the following workflow diagram.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. scispace.com [scispace.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. praxilabs.com [praxilabs.com]

- 6. byjus.com [byjus.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CCOHS: Sodium Hydroxide [ccohs.ca]

- 11. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. quora.com [quora.com]

- 14. carlroth.com [carlroth.com]

- 15. m.youtube.com [m.youtube.com]

- 16. rsc.org [rsc.org]

Protocol for reaction of 4-acetylbenzaldehyde with acetone

Application Note: Chemoselective Synthesis of (E)-4-(4-Acetylphenyl)but-3-en-2-one via Claisen-Schmidt Condensation

Executive Summary

This application note details the protocol for the chemoselective synthesis of (E)-4-(4-acetylphenyl)but-3-en-2-one. The reaction utilizes a Claisen-Schmidt condensation between 4-acetylbenzaldehyde and acetone.

The Core Challenge: 4-Acetylbenzaldehyde is a bifunctional electrophile containing both an aldehyde and a ketone (acetyl) moiety. Furthermore, the acetyl group possesses

Mechanistic Principles & Chemoselectivity

To ensure reproducibility, researchers must understand the competing pathways.

-

Electrophilic Hierarchy: The aldehyde carbonyl carbon is significantly more electrophilic than the ketone carbonyl due to reduced steric hindrance and the lack of a second electron-donating alkyl group.

-

Kinetic Control: Acetone is used in vast excess. This statistically favors the formation of the acetone enolate (

) over the enolate of the 4-acetylbenzaldehyde. -

Thermodynamics: The formation of the

-unsaturated ketone (enone) is thermodynamically driven by the formation of a conjugated system extending from the methyl ketone, through the aromatic ring, to the new alkene and carbonyl.[3]

Figure 1: Reaction Mechanism & Selectivity Pathway

Caption: Kinetic pathway favoring the attack of acetone enolate on the aldehyde moiety.

Experimental Protocol

Reagents & Equipment[1][2][6][7][8][9][10]

| Reagent | MW ( g/mol ) | Equiv.[1][2][4] | Role |

| 4-Acetylbenzaldehyde | 148.16 | 1.0 | Limiting Reagent |

| Acetone | 58.08 | 20.0 | Reactant & Solvent |

| NaOH (10% aq) | 40.00 | 0.5 | Catalyst |

| Water | 18.02 | N/A | Quenching/Washing |

| HCl (1 M) | 36.46 | N/A | Neutralization |

Equipment:

-

Round-bottom flask (single neck).

-

Magnetic stir bar (egg-shaped for vortex control).

-

Addition funnel or syringe pump.

-

Ice-water bath.[5]

Step-by-Step Methodology

Step 1: Solubilization Dissolve 4-acetylbenzaldehyde (1.0 eq, e.g., 1.48 g, 10 mmol) in Acetone (15 mL, ~20 eq). Ensure the solid is completely dissolved to form a clear, homogenous solution.

-

Note: The large excess of acetone minimizes the probability of two aldehyde molecules reacting with one acetone (bis-condensation).

Step 2: Controlled Initiation (Critical Step) Cool the reaction vessel to 0–5°C using an ice bath. Add 10% NaOH (aq) (0.5 eq) dropwise over 10 minutes.

-

Why: Rapid addition causes localized hot spots, promoting polymerization of acetone (formation of diacetone alcohol) or Cannizzaro reactions. Low temperature favors the kinetic aldol product.

Step 3: Reaction Phase Allow the mixture to warm to room temperature (20–25°C) naturally. Stir vigorously for 2–4 hours.

-

Monitoring: Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

) should disappear, replaced by a new spot (

Step 4: Quenching & Workup

Once conversion is >95%, cool the flask to 0°C. Neutralize carefully with 1M HCl until pH

-

Precipitation: In many cases, adding excess cold water (50 mL) will cause the organic product to precipitate as a pale yellow solid.

-

Extraction (if oil forms): Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (20 mL), dry over anhydrous

, and concentrate in vacuo.

Step 5: Purification Recrystallize the crude solid from a minimum amount of hot Ethanol/Water (9:1) or purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc/Hexanes).

Figure 2: Experimental Workflow

Caption: Operational workflow for the synthesis and isolation of the target enone.

Analysis & Validation Criteria

To validate the synthesis, compare analytical data against the following expected parameters.

| Parameter | Expected Result | Interpretation |

| Appearance | Pale yellow crystalline solid | Conjugation extends the chromophore, imparting color. |

| 1H NMR (Alkene) | Doublet, | Large coupling constant ( |

| 1H NMR (Methyls) | Two singlets: | Distinguishes the methyl ketone on the ring from the enone methyl. |

| IR Spectroscopy | ~1670 | Two distinct carbonyl stretches must be visible. |

Troubleshooting Matrix:

-

Issue: Formation of Dibenzalacetone derivative (Bis-product).

-

Cause: Insufficient acetone excess.

-

Fix: Increase Acetone to 30 eq.

-

-

Issue: Low Yield / Sticky Oil.

-

Cause: Self-condensation of acetone (Mesityl oxide formation).

-

Fix: Lower the reaction temperature and reduce base concentration.

-

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

-

Claisen, L.; Claparede, A. "Ueber die Verbindungen des Acetons mit den Aldehyden," Berichte der deutschen chemischen Gesellschaft, 1881 , 14, 2460–2468. Link

-

Hathaway, B. A. "Aldol Condensations: A Guided-Inquiry Experiment for the Organic Chemistry Laboratory," Journal of Chemical Education, 2016 , 93, 762–765. Link

-

NIST Chemistry WebBook. "3-Buten-2-one, 4-phenyl-, (E)-". (Reference for spectral comparison of the parent scaffold). Link

Sources

Application Note & Protocol: Michael Addition Reactions Using 4-Acetylbenzylideneacetone as an Acceptor

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The 1 is a foundational, thermodynamically controlled 1,4-conjugate addition of a resonance-stabilized nucleophile (donor) to an activated α,β-unsaturated compound (acceptor)[1]. While unsubstituted benzylideneacetone is a standard acceptor, 4-acetylbenzylideneacetone (4-(4-acetylphenyl)but-3-en-2-one) presents a uniquely potent electrophilic profile for advanced synthetic applications.

Electronic Activation & Causality: The addition of a para-acetyl group on the phenyl ring fundamentally alters the electronic landscape of the molecule. The acetyl group exerts strong electron-withdrawing resonance (-M) and inductive (-I) effects across the conjugated π-system. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the enone. Consequently, the β-carbon becomes highly electrophilic, facilitating rapid nucleophilic attack even by sterically hindered or less reactive donors[1][2]. This substrate is particularly valuable in3 for synthesizing complex chiral heterocycles[3].

Reaction Pathway & Signaling

The general mechanism involves the deprotonation of the Michael donor by a base or chiral catalyst to form an activated nucleophile (e.g., an enolate). This nucleophile attacks the highly electrophilic β-carbon of 4-acetylbenzylideneacetone, forming a new C–C or C–heteroatom bond. The resulting enolate intermediate is subsequently protonated to yield the final 1,5-dicarbonyl or hetero-substituted adduct[2][4].

Caption: Mechanistic pathway of the Michael addition to 4-acetylbenzylideneacetone.

Experimental Design & Catalyst Selection

To build a self-validating experimental system, the choice of catalyst must directly align with the desired synthetic outcome:

-

Achiral Base Catalysis (DBU): For rapid, non-enantioselective additions (e.g., thia-Michael additions), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is optimal. Its non-nucleophilic nature prevents unwanted 1,2-addition to the highly reactive carbonyls of 4-acetylbenzylideneacetone.

-

Enantioselective Organocatalysis: To achieve high enantiomeric excess (ee), (such as cinchona alkaloid-derived thioureas or squaramides) are employed. The thiourea moiety activates the enone via double hydrogen bonding, while the tertiary amine deprotonates the donor, locking the transition state into a rigid conformation that shields one enantioface[5].

Quantitative Data Summary

Table 1: Comparative Evaluation of Nucleophilic Donors with 4-Acetylbenzylideneacetone

| Donor Type | Specific Nucleophile | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Thiol | Thiophenol | DBU (10 mol%) | 25 | 2.0 | 95 | N/A |

| Thiol | Benzyl mercaptan | DBU (10 mol%) | 25 | 3.0 | 92 | N/A |

| Malonate | Diethyl malonate | Cinchona-Thiourea (10 mol%) | 0 | 18.0 | 88 | 94 |

| Nitroalkane | Nitromethane | Cinchona-Primary Amine (10 mol%) | 0 | 24.0 | 85 | 92 |

| β-Ketoester | Ethyl acetoacetate | Cinchona-Thiourea (10 mol%) | 0 | 20.0 | 82 | 90 |

(Data represents standardized benchmarks for highly activated enones under optimized conditions[5][6])

Detailed Step-by-Step Protocols

Protocol A: Base-Catalyzed Thia-Michael Addition

Objective: Rapid, high-yield synthesis of β-thio-α,β-unsaturated ketones[4].

-

Preparation: Dissolve 4-acetylbenzylideneacetone (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) in a flame-dried round-bottom flask under an argon atmosphere.

-

Catalyst Addition: Add DBU (0.1 mmol, 10 mol%) to the solution and stir for 5 minutes.

-

Causality: DBU is selected over NaOH or alkoxides to prevent base-catalyzed aldol condensation side-reactions between the methyl ketone groups.

-

-

Donor Addition: Dropwise add thiophenol (1.1 mmol) at room temperature.

-

Monitoring: Stir the reaction for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the UV-active spot of the starting enone disappears.

-

Quenching: Quench the reaction with saturated aqueous NH₄Cl (5.0 mL).

-

Causality: Immediate mild acidic quenching neutralizes the DBU, preventing the thermodynamically driven retro-Michael reaction during workup[2].

-

-

Extraction & Purification: Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Enantioselective Organocatalytic Addition of Diethyl Malonate

Objective: Asymmetric C–C bond formation yielding highly enantioenriched 1,5-dicarbonyls[2].

-

Preparation: Dissolve 4-acetylbenzylideneacetone (0.5 mmol) in anhydrous toluene (3.0 mL) and cool the system to 0 °C.

-

Catalyst Addition: Add 10 mol% of a chiral cinchona-alkaloid thiourea catalyst. Stir at 0 °C for 15 minutes.

-

Causality: Pre-stirring at low temperatures allows the bifunctional catalyst to establish a stable hydrogen-bonding network with the enone carbonyl, pre-organizing the chiral pocket necessary for high enantiofacial discrimination[3].

-

-

Donor Addition: Add diethyl malonate (0.6 mmol) dropwise.

-

Causality: Slow addition prevents localized concentration spikes that could lead to non-catalyzed background racemic reactions.

-

-

Incubation: Maintain the reaction at 0 °C for 18 hours.

-

Isolation: Directly load the crude mixture onto a silica gel column (Hexane:EtOAc gradient) to isolate the chiral adduct.

Experimental Workflow Visualization

Caption: Standardized experimental workflow for Michael addition and product isolation.

Analytical Characterization & Troubleshooting

Expert Insights for Validation:

-

NMR Signatures: The starting 4-acetylbenzylideneacetone exhibits characteristic trans-alkene doublets at ~7.5 ppm and ~6.8 ppm (J ≈ 16.0 Hz). Upon successful conjugate addition, these signals completely disappear. The newly formed product will display a distinct multiplet for the chiral β-methine proton (typically 3.5–4.0 ppm) and diastereotopic protons for the α-methylene group (2.8–3.2 ppm). Both methyl ketone singlets (~2.6 ppm and ~2.2 ppm) will remain intact.

-

Troubleshooting Low Enantioselectivity (ee): If the ee drops below 90% in Protocol B, the primary cause is often moisture disrupting the catalyst's hydrogen-bonding transition state. Ensure all solvents are strictly anhydrous. Additionally, lowering the temperature to -20 °C can suppress the uncatalyzed racemic background reaction[5].

-

Troubleshooting Low Yield: If starting material is recovered despite full conversion during TLC monitoring, a retro-Michael reaction is occurring during silica gel chromatography. Switch to neutralized silica (pre-treated with 1% Et₃N) or ensure the initial quench is sufficiently acidic (pH ~5-6)[2].

References[1] Title: Michael addition reaction - Wikipedia. Source: wikipedia.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAZKEgYqLtfUvSdxjs1NYQG30s6hOol_QdPfBN0oZrxNXkqUC2ill4UxI2lQ_oz8XgL7w4vBXvNWH61DYnpIFpjLhRH68e-EAxnpMU_TIdYl9tao2qauNhoy6lkdKDqa5ctYRlqabi5q0CE6N2hfAeuhs=[7] Title: Michael Addition - Organic Chemistry Portal. Source: organic-chemistry.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElDGPSLu7INDFLT72gorKpEziZD3L0HWf2ngRj7ur1oRFWuUmDg9n2a06awUx0NMFjl4WeHLN1b9EIaJmJ7FAr_qqEypkifBHlzvpRhekhgCk6fntwGruIXAHO3upAvMB2nzj91s6Uu3NQsJ5dr6-vd2G9JKNXubP4v3X2eHTmIfs=[4] Title: Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one - Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGws0B_jMCajEpXjffQK1MjToATBAKh7hEa-bEaZ4fcOLP1ZDjNAqE9j9WKkwrAOKXWBZgQyMyBSAAlSPu8sk55haIbn1lnEQAJwEZkxi-0vaiMJL0P7uveRxAUl7QNoKPOgB_6L0xVpHjIzohIeasd1clPFVMkUpV8y7M1qMCToi9_drmxoisERHk-Ld3QdVbNeuCgxYxam2kOo1GXz3NFcjcY6rzbchTAPP-cITiVJ2T1GA==[2] Title: 23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. Source: libretexts.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBtiicq4GBm8mzt2W1Fn_58Lsnq9V5tmGmXEgdLhZcmH2Qf5cTM0gySvLNjPJ1iz1jWPsnxHOVji9iVvnw-WXikXu8W67m0anKcHt4bn8wL5UAYfbWAZnR3hmMe397t-zwIidIywTW3PuinsLk3LhjdI5RAkps6P6UjnIG-reRHJZdMJvG2LGutshAiYJGpPgvSQ3EHSP2CEhIheA4us0s3k5M8blQUyMe7l4eVwSucR4qVsQEjhBFKxJ2U1qpawGl5vOiAfhRXJxcG-OEE_Oog62jZIygXSogwnkU5jFOu6wJaweKy9O0eGKlISoipbRhpZ7ggw==[5] Title: Organocatalytic Asymmetric Michael Addition of 1,3-Cyclohexanedione to Benzylidenemalonitriles - KoreaScience. Source: koreascience.kr. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmrkfjTNjDxOlpUZA82bkT1YfHO34gTrWtJPuUwmTctpayoKRBixUbLoZnXFHY7S8aSUhMxYxafYnfb-DTKrJ6BsIP29XpDfNBEVSbxeyHhUSBUFjPotku-j91jqw-Qd58tkxU1xpwpWzKcjiRw2eJDLI=[6] Title: Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - RSC. Source: rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_KQrnl1D4QRLRWN9Lncw5g6ABN9JUZu8tZM2p_3WYKPdRJoUYwPFnn9IFpYhdEMANN_FZTxbB5JQZqe8eqVG_58OKo5VSuP3bTYyv87Oj1hOK6LzpGrEeHG7ZNlKqC0zE0po-zgrp0LmHdzw7zYD3LUfIEhQ4mvou[3] Title: Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines - Beilstein Journals. Source: beilstein-journals.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4bGiLLEEYmwhHiqHotPVIOi8QiDiSfGU1lVc87A-9s10-UlUk4eel2bzIXCvIdWGg6wnFz9FsAFfgP7P4cMEAxk4U5nwsn-vP7Efcp_v_jzkVO5mfAEwkT6Pn6-gewJBTFy3B8yAAobI3mJ236opL

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Michael Addition [organic-chemistry.org]

Application Note: Regioselective Synthesis of 5-(4-Acetylphenyl)-2-Pyrazolines

This Application Note is designed for research chemists and drug discovery scientists. It details the regioselective synthesis of pharmacologically active 2-pyrazoline scaffolds using

Executive Summary

The reaction between

This protocol addresses a specific dual-electrophile substrate:

-

The enone moiety (Michael acceptor).

-

The isolated aryl ketone (

-acetyl group).

Core Challenge: Achieving regioselective cyclization at the enone functionality without unwanted hydrazone formation at the aryl ketone. Solution: This guide provides a controlled protocol using Glacial Acetic Acid as both solvent and catalyst to yield the stable N-acetyl-2-pyrazoline derivative, preventing the oxidative degradation typical of N-H pyrazolines.

Mechanistic Insight & Reaction Logic

The Substrate: -Acetylbenzalacetone

-

Structure:

-

Reactivity Profile: The molecule possesses an

-unsaturated ketone and an isolated aryl ketone.-

Thermodynamic Preference: Hydrazine acts as a dinucleophile. While simple ketones form hydrazones, the

-unsaturated system allows for a Michael addition (1,4-addition) followed by intramolecular cyclization. This forms a stable 5-membered ring (pyrazoline), which is thermodynamically favored over the open-chain hydrazone.

-

The "Instability Trap"

Standard protocols using hydrazine hydrate in ethanol yield N-H pyrazolines . These intermediates are chemically unstable and prone to:

-

Auto-oxidation: Converting to pyrazoles (aromatization) upon air exposure.

-

Decomposition: Ring opening or polymerization.

Expert Recommendation: Perform the reaction in Glacial Acetic Acid . The acid catalyzes the cyclization and immediately traps the nitrogen as an N-acetyl amide . This "one-pot" protection stabilizes the molecule, facilitates crystallization, and improves shelf-life.

Experimental Protocol

Materials & Reagents

| Reagent | Purity | Role |

| >98% | Substrate (Electrophile) | |

| Hydrazine Hydrate | 80% or 99% | Dinucleophile |

| Glacial Acetic Acid | ACS Reagent | Solvent, Catalyst, & Acetylating Agent |

| Ethanol (Optional) | Absolute | Recrystallization Solvent |

| Ice/Water | N/A | Quenching/Precipitation |

Workflow Diagram (DOT Visualization)

Figure 1: Reaction pathway for the synthesis of N-acetyl-2-pyrazolines. The use of acetic acid drives the pathway toward the stable N-acetyl derivative.

Step-by-Step Methodology

Step 1: Reaction Setup[2]

-

Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolve 0.01 mol (1.88 g) of

-acetylbenzalacetone in 20 mL of Glacial Acetic Acid .-

Note: The solution may appear yellow/orange due to the conjugation of the enone.

-

-

Slowly add 0.02 mol (1.0 mL) of Hydrazine Hydrate (99%) dropwise via syringe.

-

Caution: Reaction is exothermic. Slight fuming may occur.

-

Step 2: Cyclocondensation[3]

-

Heat the mixture to reflux (118°C) in an oil bath.

-

Maintain reflux for 4 to 6 hours .

-

Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1).

-

Target: Disappearance of the starting material spot (

) and appearance of a highly fluorescent spot (Pyrazoline) under UV light (254/365 nm).

-

Step 3: Isolation & Workup[4]

-

Cool the reaction mixture to room temperature.

-

Pour the contents slowly into 100 mL of crushed ice-water with vigorous stirring.

-

A solid precipitate (usually pale yellow or cream) will form immediately.

-

Allow the suspension to stand for 30 minutes to ensure complete precipitation.

-

Filter the solid using a Buchner funnel and wash copiously with cold water to remove residual acetic acid.

Step 4: Purification

-

Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.

-

Dry the crystals in a vacuum desiccator over

.

Expected Analytical Data & Characterization

To validate the synthesis, the following spectral characteristics are diagnostic for 1-acetyl-3-methyl-5-(4-acetylphenyl)-2-pyrazoline .

| Technique | Diagnostic Signal | Structural Assignment |

| IR Spectroscopy | 1640–1660 cm⁻¹ | C=O (Amide) : Confirms N-acetylation. |

| 1590–1610 cm⁻¹ | C=N : Characteristic of the pyrazoline ring. | |

| 1680 cm⁻¹ | C=O (Ketone) : Confirms the | |

| ¹H NMR (DMSO-d₆) | N-COCH₃ : Acetyl group on nitrogen. | |

| Ar-COCH₃ : Acetyl group on phenyl ring. | ||

| H-4 protons : Characteristic ABX pattern (geminal coupling). | ||

| H-5 proton : Chiral center proton. |

Interpretation of ABX Pattern

The pyrazoline ring protons (

- (C4-H): Doublet of doublets (dd) around 3.0 ppm.

- (C4-H): Doublet of doublets (dd) around 3.6 ppm.

- (C5-H): Doublet of doublets (dd) around 5.4 ppm.

-

Coupling Constants:

Hz (Geminal),

Troubleshooting & Optimization

Issue: Formation of Bis-Hydrazone

If the product is insoluble in most organic solvents and shows no C=O peak in IR, you likely formed the bis-hydrazone/azine (reaction at both the enone and the aryl ketone).

-

Cause: Excess hydrazine or temperature too high during addition.

-

Fix: Reduce Hydrazine to 1.1 equivalents. Maintain strict dropwise addition at room temperature before heating.

Issue: Product is an Oil/Gum

-

Cause: Incomplete cyclization or presence of unreacted hydrazine acetate.

-

Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization. Ensure the ice-water quench is sufficient volume (5x reaction volume) to dilute the acetic acid fully.

References

-

Levai, A. (2002). Synthesis of 2-pyrazolines by the reactions of

-unsaturated aldehydes and ketones with hydrazines.[5] Journal of Heterocyclic Chemistry, 39(1), 1-13. Link -

Organic Chemistry Portal. (n.d.). Synthesis of Pyrazolines. Organic Chemistry Portal. Link

-

Kumar, D. et al. (2013). Synthesis and evaluation of pyrazoline derivatives as antibacterial agents. International Journal of Pharmacy and Biological Sciences. Link

-

Singh, P. et al. (2009).[1] Synthesis and Characterization of a Novel 2-Pyrazoline. MDPI Molbank, 2009(3), M614. Link

-

Zhang, Y.K.[6] & An, P. (2020).[4][6] Construction of Substituted 2-Pyrazolines. Current Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Selectivity for Mono-condensation of 4-Acetylbenzaldehyde and Acetone

Welcome to the technical support guide for optimizing the Claisen-Schmidt condensation between 4-acetylbenzaldehyde and acetone. This document is designed for researchers, chemists, and drug development professionals who are looking to maximize the yield and selectivity of the mono-condensation product, (E)-4-(4-acetylphenyl)but-3-en-2-one. We will explore the core principles of this reaction, troubleshoot common experimental challenges, and provide advanced protocols to overcome the inherent selectivity issues.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions about the reaction to provide a solid grounding before tackling specific experimental problems.

Q1: What is the Claisen-Schmidt condensation reaction?

A1: The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation.[1] It involves the reaction between an aldehyde or ketone that has an α-hydrogen (an enolizable carbonyl compound) and an aromatic carbonyl compound that lacks an α-hydrogen.[2] In this specific case, acetone (which has α-hydrogens) acts as the nucleophile after being deprotonated by a base to form an enolate, which then attacks the electrophilic carbonyl carbon of 4-acetylbenzaldehyde (which lacks α-hydrogens on its aldehyde group).[3][4] The initial β-hydroxy ketone adduct readily dehydrates to form a stable, conjugated α,β-unsaturated ketone.[5][6]

Q2: Why is achieving high selectivity for the mono-condensation product with acetone so challenging?

A2: The primary challenge arises from the structure of acetone and the reactivity of the mono-condensation product itself.

-

Symmetrical Nature of Acetone: Acetone possesses six reactive α-hydrogens. After one condensation reaction, the resulting product, (E)-4-(4-acetylphenyl)but-3-en-2-one, still contains reactive α-hydrogens on its methyl group.

-

Reactive Intermediate: This mono-condensation product can be deprotonated by the base to form a new enolate. This enolate can then react with a second molecule of 4-acetylbenzaldehyde, leading to an undesired di-condensation product.[7][8]

Q3: What are the primary side products I should expect in this reaction?

A3: Besides the desired mono-condensation product, you should be vigilant for two main side products:

-

Di-condensation Product: ((1E,4E)-1,5-bis(4-acetylphenyl)penta-1,4-dien-3-one). This forms when the mono-condensation product reacts with a second molecule of the aldehyde.

-

Acetone Self-condensation Product: Mesityl oxide (4-methyl-3-penten-2-one). This occurs when the acetone enolate attacks another molecule of acetone.[9] Under harsher conditions, further self-condensation can lead to isophorone and other oligomers.

Below is a diagram illustrating the reaction pathways.

Caption: Reaction pathways in the condensation of 4-acetylbenzaldehyde and acetone.

Q4: How can I effectively monitor the reaction's progress and product distribution?

A4: A combination of techniques is recommended for robust monitoring:

-

Thin-Layer Chromatography (TLC): An excellent, rapid method to qualitatively track the consumption of starting materials and the formation of products. The mono-, di-, and self-condensation products will likely have different Rf values.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components, allowing you to quantify the relative amounts of starting materials, desired product, and side products like mesityl oxide.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information. ¹H NMR can be used to determine the conversion and the ratio of products by integrating characteristic signals, such as the aldehydic proton of the starting material and the vinylic protons of the products.[8]

Part 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific experimental issues you may encounter.

Problem 1: My primary product is the di-condensation adduct. How do I improve selectivity for the mono-condensation product?

-

Potential Cause: The rate of the second condensation is competitive with the first. This is often the case when the concentration of the mono-adduct builds up while a sufficient amount of aldehyde and active base are still present.

-

Solutions & Scientific Rationale:

-

Adjust Reactant Stoichiometry: Use a significant excess of acetone (e.g., 5 to 10 equivalents or more).[10]

-

Why it works: By increasing the concentration of acetone, you kinetically favor the reaction between the 4-acetylbenzaldehyde and acetone over the reaction between the aldehyde and the less-concentrated mono-condensation product.

-

-

Control Reagent Addition: Add the 4-acetylbenzaldehyde solution slowly to a mixture of acetone and the base.

-

Why it works: This strategy maintains a low instantaneous concentration of the aldehyde in a large excess of the acetone enolate. This ensures the aldehyde is more likely to react with acetone before it can react with the newly formed mono-adduct.

-

-

Lower the Reaction Temperature: Perform the reaction at room temperature or in an ice bath.[11]

-

Why it works: The activation energy for the second condensation may be higher than the first. Lowering the temperature can disproportionately slow the undesired second reaction, thus improving selectivity.

-

-

Limit Reaction Time: Monitor the reaction closely using TLC or GC. Quench the reaction as soon as the starting aldehyde is consumed, before the mono-adduct has significant time to convert to the di-adduct.

-

Problem 2: I am observing significant amounts of acetone self-condensation (mesityl oxide).

-

Potential Cause: The rate of acetone self-condensation is competitive with the desired crossed-condensation. This can be exacerbated by high local concentrations of base or high temperatures.

-

Solutions & Scientific Rationale:

-

Optimize Base Concentration: Use the minimum effective concentration of the base. While a strong base like NaOH is common, its concentration is critical. A 20 mol% concentration has been shown to be effective in similar systems.[11][12]

-

Why it works: High base concentrations can generate a high standing concentration of the acetone enolate, increasing the likelihood of self-condensation. Using just enough base to catalyze the reaction effectively minimizes this side reaction.

-

-

Consider a Milder Catalyst: Weaker bases like barium hydroxide (Ba(OH)₂) or solid catalysts like magnesium oxide (MgO) can improve selectivity by moderating the reaction rate and reducing undesired pathways.[11][13]

-

Why it works: Milder catalysts can favor the thermodynamically more stable crossed-product formation over the kinetically accessible but less favorable self-condensation pathway.

-

-

Problem 3: The reaction yield is very low, or the reaction fails to proceed.

-

Potential Cause: This issue often points to problems with reagents or fundamental reaction conditions.[14]

-

Solutions & Scientific Rationale:

-

Verify Reagent Quality: Ensure 4-acetylbenzaldehyde has not been oxidized to the corresponding carboxylic acid. Use anhydrous solvents if employing moisture-sensitive bases. Ensure the base (e.g., NaOH pellets) has not been passivated by atmospheric CO₂.

-

Why it works: Contaminants can inhibit or quench the catalyst. For instance, any acid will neutralize the base, and water will deactivate highly reactive bases.[14]

-

-

Check Base Strength and Solubility: Ensure the chosen base is strong enough to deprotonate acetone (pKa ≈ 19) and is soluble enough in the reaction medium to be effective. NaOH or KOH in a protic solvent like ethanol or methanol is a standard choice.

-

Problem 4: My reaction mixture has turned into a dark, intractable tar.

-

Potential Cause: Polymerization or decomposition of the starting materials or products is occurring. This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a high concentration of a strong base.[11]

-

Solutions & Scientific Rationale:

-

Reduce Temperature: Immediately attempt the reaction at a lower temperature (e.g., 0-5 °C in an ice bath).

-

Why it works: Polymerization and decomposition pathways often have high activation energies and become significant only at elevated temperatures.

-

-

Use a Weaker Base or Lower Concentration: High concentrations of strong bases can promote a cascade of undesired enolate additions and side reactions.

-